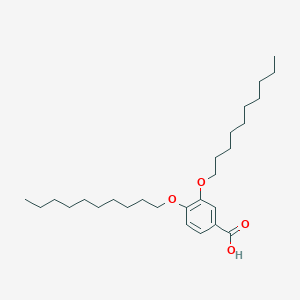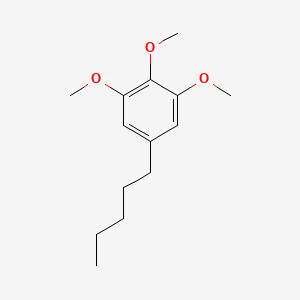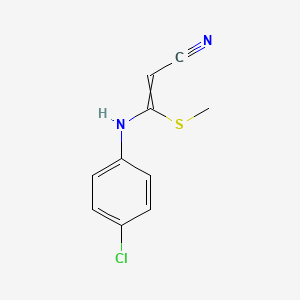![molecular formula C16H10N2S B14304144 [3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-ylidene]propanedinitrile CAS No. 112906-21-5](/img/structure/B14304144.png)
[3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-ylidene]propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-ylidene]propanedinitrile: is an organic compound that belongs to the class of chalcones Chalcones are a group of naturally occurring flavonoids with a conjugated ketone-double bond system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-ylidene]propanedinitrile typically involves the condensation of a ketone (such as acetophenone) with an aldehyde containing a heteroatom (such as thiophene-2-carboxaldehyde) in the presence of a base catalyst. The reaction can be represented as follows:
CH3C(O)CH3+C4H3COS+KOH→C13H10OS+H2O+KOCOCH3
This reaction is typically carried out in an ethanol solvent with vigorous stirring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions, optimized for higher yields and purity. Industrial processes may also involve additional purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bond in the chalcone structure, converting it to a saturated ketone.
Substitution: Electrophilic substitution reactions can occur on the phenyl or thiophene rings, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated ketones.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Biology and Medicine: Research has shown that derivatives of this compound exhibit significant biological activities, including antioxidant, anti-inflammatory, and anticancer properties . These properties make it a candidate for drug development and therapeutic applications.
Industry: In the industrial sector, the compound’s unique structure allows for its use in the development of new materials with specific electronic and optical properties .
Wirkmechanismus
The specific mechanism of action for [3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-ylidene]propanedinitrile is not well-documented. similar chalcone derivatives have been shown to interact with various biological targets, including enzymes and receptors. For example, some chalcones act as tyrosinase inhibitors, which can inhibit melanin production by interacting with the active site of the enzyme .
Vergleich Mit ähnlichen Verbindungen
- 3-Phenyl-1-(thiophen-2-yl)propenone
- 1,3-Di-thiophen-2-yl-propenone
- 3-Phenyl-1-(1H-pyrrol-2-yl)propenone
Comparison:
- 3-Phenyl-1-(thiophen-2-yl)propenone: Similar structure but lacks the propanedinitrile moiety, which may affect its reactivity and applications .
- 1,3-Di-thiophen-2-yl-propenone: Contains two thiophene rings, which can enhance its electronic properties but may also increase steric hindrance .
- 3-Phenyl-1-(1H-pyrrol-2-yl)propenone: Contains a pyrrole ring instead of a thiophene ring, which can alter its biological activity and chemical reactivity .
Conclusion
[3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-ylidene]propanedinitrile is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows for diverse chemical reactions and applications, making it a valuable molecule for scientific research and industrial development.
Eigenschaften
CAS-Nummer |
112906-21-5 |
|---|---|
Molekularformel |
C16H10N2S |
Molekulargewicht |
262.3 g/mol |
IUPAC-Name |
2-(3-phenyl-1-thiophen-2-ylprop-2-enylidene)propanedinitrile |
InChI |
InChI=1S/C16H10N2S/c17-11-14(12-18)15(16-7-4-10-19-16)9-8-13-5-2-1-3-6-13/h1-10H |
InChI-Schlüssel |
GSFRTTZWHAZUPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=C(C#N)C#N)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


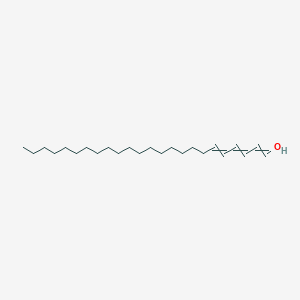
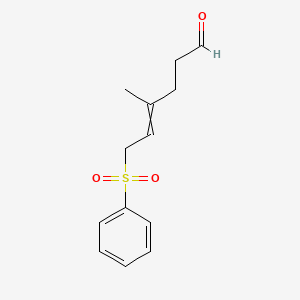
![2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B14304074.png)
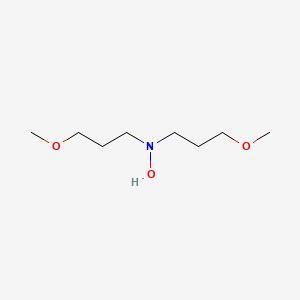

![1-Methoxy-1-[(1-methoxy-2,2-dimethylpropyl)disulfanyl]-2,2-dimethylpropane](/img/structure/B14304093.png)
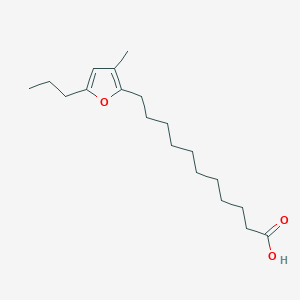
borane](/img/structure/B14304097.png)
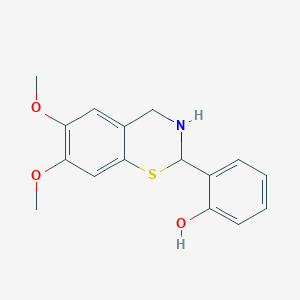
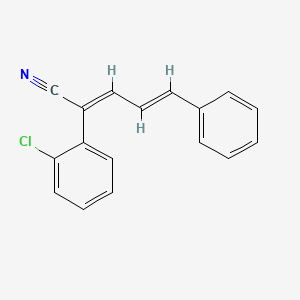
![2-Methyl-N-[(oxolan-2-yl)methyl]prop-2-enamide](/img/structure/B14304118.png)
